molecular formula C8H6FNO2 B014507 Z-2-Fluoro-3-(3-pyridyl)acrylic acid CAS No. 359435-42-0

Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Cat. No. B014507
M. Wt: 167.14 g/mol
InChI Key: JCFUUOVZEHIBNV-DAXSKMNVSA-N
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Description

"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" is a compound of interest in the field of coordination chemistry and material science due to its unique properties and potential applications. Research on this compound and its derivatives has led to the development of novel coordination polymers, offering insights into molecular packing, intermolecular interactions, and the synthesis of fluorinated heterocyclic compounds.

Synthesis Analysis

The synthesis of "Z-2-Fluoro-3-(3-pyridyl)acrylic acid" involves the condensation reaction between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, leading to novel compounds with unique crystalline forms and polymorphism. These processes are crucial for understanding the reactivity and versatility of the compound in forming different coordination polymers and frameworks with metals (Percino et al., 2014; Shi et al., 1996).

Molecular Structure Analysis

Studies on the molecular structure of "Z-2-Fluoro-3-(3-pyridyl)acrylic acid" derivatives have shown that molecular packing and intermolecular interactions play a significant role in determining their physical and optical properties. Polymorphism, resulting from different crystalline forms, affects the solid-state properties and reactivity of these compounds (Percino et al., 2014).

Chemical Reactions and Properties

"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" and its derivatives participate in various chemical reactions, including catalytic asymmetric conjugate addition and coupling reactions. These reactions enable the synthesis of functionalized imines and other heterocyclic compounds, demonstrating the compound's reactivity and utility in organic synthesis (Del Fiandra et al., 2016).

Physical Properties Analysis

The physical properties of "Z-2-Fluoro-3-(3-pyridyl)acrylic acid" derivatives, such as solubility, melting point, and polymerizability, are influenced by their molecular structure and polymorphism. These properties are critical for their application in material science and coordination chemistry (Fujimori et al., 1999).

Chemical Properties Analysis

The chemical properties of "Z-2-Fluoro-3-(3-pyridyl)acrylic acid" derivatives, such as reactivity, stability, and coordination behavior, are pivotal for their application in synthesizing metal-organic frameworks (MOFs) and coordination polymers. These compounds exhibit versatility in forming complexes with various metals, showcasing their potential as ligands in the construction of novel materials (Gunning & Cahill, 2005).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Z-2-Fluoro-3-(3-pyridyl)acrylic acid derivatives have been used in synthesizing various fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds have applications in pharmaceuticals and agrochemicals (Shi, Wang, & Schlosser, 1996).

Formation of Metal Organic Frameworks (MOFs)

The compound has been utilized in promoting the formation of novel hetero-metallic and homometallic MOF materials. These MOFs have potential applications in gas storage, catalysis, and as functional materials in various industries (Gunning & Cahill, 2005).

Electrical and Structural Properties in Metal Complexes

Research has explored the electrical and structural properties of chloro complexes of this compound with metals like cobalt, nickel, copper, and zinc. These studies are significant for understanding the electronic properties and potential applications in electronics and material science (Allan, Paton, Turvey, Bowley, & Gerrard, 1988).

Asymmetric Synthesis

The compound is used in asymmetric synthesis processes, particularly in the production of functionalized imines. Asymmetric synthesis is crucial in creating pharmaceuticals and bioactive molecules with specific chirality (Del Fiandra, Moccia, Cerulli, & Adamo, 2016).

Synthesis of Amino Acids

Derivatives of Z-2-Fluoro-3-(3-pyridyl)acrylic acid have been used in the synthesis of pyridylalanines, which are unusual amino acids. These amino acids can have applications in peptide synthesis and the development of new pharmaceuticals (Döbler, Kreuzfeld, Michalik, & Krause, 1996).

Development of Supramolecular Networks

This compound has facilitated the formation of different polymorphs and supramolecular networks with unique topologies. These findings are essential for materials science, especially in designing new materials with specific properties (Tong, Chen, & Batten, 2003).

properties

IUPAC Name

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUUOVZEHIBNV-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247138
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-2-Fluoro-3-(3-pyridyl)acrylic acid

CAS RN

359435-42-0
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359435-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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